![molecular formula C20H16ClFN4O2 B2993117 N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1189436-35-8](/img/structure/B2993117.png)
N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and indole precursors. The chloro and fluoro substituents might be introduced using respective reagents . The pyrimido-indole group could potentially be formed through a cyclization reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the acetamide group suggests it could participate in hydrolysis or condensation reactions. The chloro and fluoro substituents on the benzyl group might be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial Agents
Compounds with indole cores have been reported to exhibit potent antibacterial activity against resistant bacterial pathogens .
Plant Hormone Research
Indole derivatives like indole-3-acetic acid are known to be plant hormones produced by the degradation of tryptophan in higher plants .
Cancer Research
Some indole derivatives have been evaluated for their antiproliferative efficacy, which is a measure of a compound’s ability to inhibit cancer cell growth .
Enzyme Inhibition
Indole-based compounds have been used to inhibit enzymes such as GSK-3β, which is involved in various cellular processes .
Anti-inflammatory and Analgesic Research
Benzothiazole containing benzene sulphonamide and carboxamide derivatives have been evaluated for their anti-inflammatory and analgesic activities .
Kinase Inhibition
Pyrimidoindol derivatives have been investigated for their inhibitory potency towards various kinases, which play critical roles in cell signaling .
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2/c1-11-2-5-16-13(6-11)18-19(25-16)20(28)26(10-24-18)9-17(27)23-8-12-3-4-15(22)14(21)7-12/h2-7,10,25H,8-9H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRGNEIUQGFOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide |
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